molecular formula C9H9ClN2O2 B3002552 methyl 1H-indazole-5-carboxylate hydrochloride CAS No. 2305255-94-9

methyl 1H-indazole-5-carboxylate hydrochloride

Cat. No.: B3002552
CAS No.: 2305255-94-9
M. Wt: 212.63
InChI Key: XSIPNWKQZSPPPW-UHFFFAOYSA-N
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Description

Methyl 1H-indazole-5-carboxylate hydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1H-indazole-5-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reaction, and advanced purification techniques like chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-indazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1H-indazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H-indazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-indazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 1H-indazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8;/h2-5H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIPNWKQZSPPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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